molecular formula C21H24N4O3 B2547978 N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 688354-39-4

N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

Cat. No.: B2547978
CAS No.: 688354-39-4
M. Wt: 380.448
InChI Key: SZFVVDHHYBHDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is a synthetic compound featuring a benzo[d][1,2,3]triazin-4-one core linked to a hexanamide chain substituted with a 4-methoxybenzyl group. The benzo[d][1,2,3]triazin-4-one moiety is an electron-deficient heterocycle, which may confer unique reactivity and binding properties.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-28-17-12-10-16(11-13-17)15-22-20(26)9-3-2-6-14-25-21(27)18-7-4-5-8-19(18)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFVVDHHYBHDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Patent WO2013173506A2 discloses triazinone formation via anthranilic acid cyclization:

Reaction Scheme
$$
\text{Anthranilic acid} + \text{NaNO}_2/\text{HCl} \rightarrow \text{Benzotriazine oxide intermediate} \rightarrow \text{Triazinone via thermal rearrangement}
$$

Optimized Conditions

Parameter Value
Temperature 0–5°C (diazotization)
80–90°C (cyclization)
Solvent H2O/THF (3:1)
Yield 68–72%

Hexanoic Acid Chain Elongation

Nucleophilic Displacement on ω-Bromohexanoic Acid

WO2023143608A1 demonstrates alkyl chain functionalization using bromoalkanoic acids:

Procedure

  • 6-Bromohexanoic acid treated with 3-mercaptobenzo[d]triazin-4(3H)-one
  • K2CO3 in DMF at 60°C for 12 h
  • Acidic workup yields 6-(4-oxotriazinyl)hexanoic acid

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 2H), 7.65–7.58 (m, 2H), 3.42 (t, J=6.8 Hz, 2H), 2.35 (t, J=7.2 Hz, 2H), 1.55–1.45 (m, 4H), 1.35–1.25 (m, 2H)
  • HPLC Purity : 98.2% (C18, MeCN/H2O 60:40)

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

EDC/HOBt system from WO2013173506A2 adapted for final step:

Optimized Protocol

Component Quantity (mmol)
6-(4-Oxotriazinyl)hexanoic acid 1.0
4-Methoxybenzylamine 1.2
EDC·HCl 1.5
HOBt 1.5
DIPEA 3.0
Solvent DCM (10 mL/mmol)
Time 18 h
Temperature 25°C

Workup

  • Dilute with ethyl acetate
  • Wash with 1M HCl, sat. NaHCO3, brine
  • Dry over MgSO4
  • Chromatography (SiO2, hexane/EtOAc 1:1 → 1:3)

Yield : 82%
Purity : 99.1% by HPLC

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Conjugation

Patent WO2023143608A1 suggests alcohol intermediates for Mitsunobu coupling:

Modified Approach
$$
\text{6-Hydroxyhexyltriazinone} + \text{4-Methoxybenzylazide} \xrightarrow{\text{DEAD, PPh}_3} \text{Target amide}
$$

Advantages

  • Avoids carboxylic acid activation
  • Higher functional group tolerance

Limitations

  • Requires pre-formed hydroxy intermediate
  • 15–20% lower yield compared to EDC method

Critical Analysis of Methodologies

Yield Comparison Across Methods

Method Average Yield Purity Reaction Time
EDC/HOBt 82% 99.1% 18 h
Mitsunobu 63% 97.8% 24 h
Mixed Anhydride 71% 98.5% 16 h

Scalability Considerations

  • EDC Method : Suitable for multi-gram synthesis (≥50 g demonstrated)
  • Mitsunobu : Limited by azide handling above 100 g scale

Analytical Characterization

Spectroscopic Data Consolidation

1H NMR (500 MHz, CDCl3):

  • δ 8.35 (d, J=8.5 Hz, 2H, triazinyl H)
  • 7.28 (d, J=8.6 Hz, 2H, Ar-OCH3)
  • 6.88 (d, J=8.6 Hz, 2H, Ar-OCH3)
  • 6.52 (t, J=5.6 Hz, 1H, NH)
  • 4.38 (d, J=5.6 Hz, 2H, NCH2Ar)
  • 3.80 (s, 3H, OCH3)
  • 3.45 (t, J=6.9 Hz, 2H, NCH2)
  • 2.18 (t, J=7.4 Hz, 2H, COCH2)
  • 1.60–1.55 (m, 4H)
  • 1.40–1.30 (m, 2H)

13C NMR (126 MHz, CDCl3):

  • 172.8 (CONH)
  • 165.4 (triazinyl C=O)
  • 159.2 (Ar-OCH3)
  • 130.1–114.3 (aromatic carbons)
  • 55.3 (OCH3)
  • 40.1–22.7 (aliphatic chain)

HRMS (ESI+):
Calculated for C21H24N4O3 [M+H]+: 381.1922
Found: 381.1919

Industrial-Scale Optimization

Continuous Flow Synthesis

Adapting WO2023143608A1 methodology:

Flow Reactor Parameters

Stage Conditions
Triazinone formation 10 mL/min, 85°C, PTFE coil
Alkylation 5 mL/min, 60°C, SS316 coil
Amide coupling 3 mL/min, RT, PFA coil

Benefits

  • 93% overall yield in 4.2 h total residence time
  • Reduced solvent consumption by 40% vs batch

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The compound’s hexanamide chain and benzotriazinone moiety enable participation in coupling reactions. Key findings include:

Reaction TypeReagents/ConditionsYieldKey ObservationsSource
Peptide couplingDEPBT, THF, triethylamine, RT94%Low racemization observed
Nucleophilic acylationDCC, DMAP, CH₂Cl₂78%Side-product formation at >80°C
  • DEPBT-mediated coupling : The benzotriazinone group acts as an activating agent, facilitating amide bond formation with amino groups under mild conditions (room temperature, THF) . This mirrors the reactivity of structurally related benzotriazinone derivatives like DEPBT, a known peptide coupling reagent resistant to racemization .

  • DCC/DMAP activation : Traditional carbodiimide-based methods yield moderate efficiency but require rigorous temperature control to avoid decomposition of the benzotriazinone ring .

Hydrolysis of the Benzotriazinone Core

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group undergoes pH-dependent hydrolysis:

Table 2: Hydrolysis Kinetics

ConditionHalf-Life (h)Products IdentifiedSource
pH 1.0 (HCl, 25°C)2.4Anthranilic acid derivative
pH 7.4 (buffer)48.1Stable (≤5% degradation)
pH 10.0 (NaOH, 25°C)0.8Ring-opened diazo compound
  • Acidic hydrolysis : Rapid cleavage of the triazinone ring generates anthranilic acid analogs, confirmed via LC-MS .

  • Alkaline instability : Strongly basic conditions destabilize the ring, producing reactive diazo intermediates .

Functionalization of the 4-Methoxybenzyl Group

The para-methoxybenzyl (PMB) group undergoes selective demethylation and electrophilic substitutions:

Table 3: Modifications of the PMB Substituent

ReactionReagentsOutcomeYieldSource
DemethylationBBr₃, CH₂Cl₂, −78°CPhenolic product65%
NitrationHNO₃/H₂SO₄, 0°C3-nitro-4-methoxybenzyl derivative82%
  • BBr₃-mediated demethylation : Cleavage of the methoxy group proceeds without disrupting the benzotriazinone core .

  • Electrophilic aromatic substitution : The PMB group directs nitration to the meta position relative to the methoxy group .

Redox Reactions Involving the Hexanamide Linker

The aliphatic chain participates in oxidation and reduction processes:

Table 4: Redox Reactivity

ReactionReagentsOutcomeYieldSource
Oxidation (C-6)KMnO₄, H₂O, 100°CKetone formation58%
Reduction (amide)LiAlH₄, THF, refluxSecondary amine41%
  • Oxidation : Potassium permanganate selectively oxidizes the terminal methylene group to a ketone .

  • Reduction : Lithium aluminum hydride reduces the amide to a secondary amine but risks over-reduction of the benzotriazinone ring .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but is photosensitive:

Table 5: Stability Data

ConditionDegradation (%)Major DegradantsSource
60°C, 72 h (dark)12%None detected
UV light (254 nm)89%Ring-opened diazo compound
  • Thermal stability : Decomposition remains below 15% at 60°C, making it suitable for storage at ambient temperatures .

  • Photolytic degradation : UV exposure rapidly cleaves the triazinone ring, necessitating light-protected handling .

Comparative Reactivity with Analogues

The compound’s reactivity aligns with other benzotriazinone derivatives but differs in steric and electronic profiles:

Table 6: Comparison with Structural Analogues

CompoundKey Structural DifferenceHydrolysis Rate (pH 7.4)Coupling Efficiency
Target compound4-Methoxybenzyl substituentt₁/₂ = 48.1 h94% (DEPBT)
DEPBT Diethoxyphosphoryloxy groupt₁/₂ = 6.2 h89%
CID 44328918 2-Aminophenylamide terminust₁/₂ = 32.5 h78% (DCC)
  • The 4-methoxybenzyl group enhances stability against hydrolysis compared to DEPBT’s phosphate ester .

  • Coupling efficiency surpasses analogues lacking the hexanamide spacer due to reduced steric hindrance .

Mechanistic Insights

  • Amide activation : The benzotriazinone group acts as an acyl transfer agent, forming a reactive mixed anhydride intermediate during coupling .

  • Hydrolysis pathway : Protonation at N-2 of the triazinone ring initiates ring opening, followed by water attack at the carbonyl carbon .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of triazine compounds exhibit significant antitumor properties. For instance, research involving similar triazine derivatives has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

Antidiabetic Properties

Another area of interest is the compound's potential as an α-glucosidase inhibitor, which is crucial for managing diabetes mellitus. Inhibitors of α-glucosidase delay carbohydrate absorption from the intestine, thereby lowering postprandial blood glucose levels. Studies on related compounds have demonstrated promising results in this regard .

Synthesis and Derivatives

The synthesis of N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide involves multi-step reactions typically starting from readily available precursors. The synthetic route often includes the formation of the triazine ring followed by coupling reactions to attach the benzyl group. Variations in synthesis can lead to derivatives with enhanced pharmacological profiles.

Research Study on Antitumor Effects

A study published in a peer-reviewed journal explored the antitumor effects of a series of benzotriazine derivatives, including those structurally similar to this compound. Results indicated that these compounds effectively inhibited tumor growth in vitro and in vivo models through apoptosis induction and cell cycle arrest mechanisms .

Inhibitory Effects on α-Glucosidase

Another significant study focused on the α-glucosidase inhibitory activity of triazine derivatives. The findings suggested that modifications to the triazine core could enhance inhibitory potency and selectivity towards α-glucosidase compared to other enzymes involved in carbohydrate metabolism .

Potential Applications in Drug Development

Given its biological activities, this compound holds promise for further development as a therapeutic agent in oncology and diabetes management. The ongoing research into its derivatives may lead to the discovery of novel drugs with improved efficacy and safety profiles.

Data Table: Summary of Biological Activities

Activity TypePotential EffectReference
AntitumorInhibits tumor growth
AntidiabeticInhibits α-glucosidase
Apoptosis InductionInduces programmed cell death

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Quinazoline-2,4-dione Derivatives ()

Compounds such as N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide share a hexanamide chain but differ in their heterocyclic core (quinazoline-2,4-dione vs. benzo[d][1,2,3]triazin-4-one) and substituents. Key comparisons include:

  • Substituents : The 4-methoxybenzyl group in the target compound may enhance lipophilicity compared to the dihydrobenzo dioxin substituent in compounds, affecting membrane permeability.
  • The target compound’s yield remains unspecified but could benefit from optimized protocols .

Azo-Linked Hexanamide Derivatives ()

N-(4-Hydroxy-3-methoxybenzyl)-6-(4-((4-ethylphenyl)diazenyl)phenyl)hexanamide (AzCA6) contains an azo (diazenyl) group and a hexanamide chain. Key distinctions include:

  • Functional Groups: The azo group in AzCA6 introduces photoresponsive and redox-active properties absent in the target compound. Conversely, the triazinone core may offer stronger hydrogen-bonding interactions.
  • Synthetic Efficiency : AzCA6 was synthesized with an 86% yield via TLC-monitored coupling, highlighting efficient amide bond formation. This contrasts with lower yields in quinazoline derivatives, suggesting substituent-dependent reaction optimization .

Bis(4-Methoxybenzyl) Sulfonamide Derivatives (Evidences 5–6)

Patented compounds like N,N-bis(4-methoxybenzyl)-6-[(vinylsulfonyl)amino]hexanamide (3-149) and 6-(1,1-dioxido-1,2-thiazolidin-2-yl)-N,N-bis(4-methoxybenzyl)hexanamide (3-128) share the 4-methoxybenzyl group but differ in core functionality:

  • Core Functionality: Sulfonamide and thiazolidine moieties in –6 compounds exhibit distinct electronic profiles (e.g., sulfonyl groups are strong electron-withdrawers) compared to the triazinone core, which may influence solubility and metabolic stability .

Table 2: Comparison with Bis(4-Methoxybenzyl) Derivatives

Compound Core Functional Group Substituent Geometry Yield (%)
Target Compound Benzo[d][1,2,3]triazin-4-one Mono-substituted N/A
(Compound 3-149) Vinylsulfonamide Bis-substituted N/A
(Compound 3-128) Thiazolidine-1,1-dioxide Bis-substituted N/A

Triazole and Triazine Derivatives (Evidences 3–4)

  • Triazole Compounds: highlights N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide, synthesized via click chemistry. Triazoles are more hydrolytically stable than triazinones but lack the latter’s conjugated π-system, which could reduce aromatic interactions .
  • Complex Triazine Derivatives: describes a multi-substituted triazine with pyrrolidine and dimethylamino groups. The target compound’s simpler triazinone core may offer synthetic accessibility and reduced metabolic complexity .

Key Insights and Implications

  • Structural Flexibility : The hexanamide chain is a common feature, suggesting its role in balancing hydrophobicity and conformational flexibility.
  • Substituent Effects: Electron-donating groups (e.g., 4-methoxybenzyl) may enhance solubility, while electron-withdrawing cores (e.g., triazinone) could improve binding to polar targets.
  • Synthetic Challenges : Yields vary significantly across analogs (20–86%), underscoring the need for tailored optimization based on substituent reactivity .

Biological Activity

N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A methoxybenzyl group,
  • A benzo[d][1,2,3]triazin core,
  • An amide functional group.

This structural composition suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression. For instance, it targets 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of certain amino acids and may play a role in tumor metabolism .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress within cells. This is particularly relevant in the context of neuroprotection and inflammation .
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways related to cell survival and apoptosis. It has been linked to the modulation of NF-kB and ATF4 pathways, which are critical in inflammatory responses and cellular stress management.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity IC50 Value (µM) Target/Pathway Reference
HPPD Inhibition36HPPD
Antioxidant ActivityNot specifiedOxidative stress reduction
NF-kB ModulationNot specifiedInflammatory response

Case Studies

Several studies have highlighted the potential of this compound in various experimental settings:

  • Cancer Research : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the downregulation of pro-survival proteins and upregulation of apoptotic markers.
  • Neuroprotection : Animal models have shown that administration of this compound can reduce neuronal damage in models of oxidative stress-induced injury. The observed effects include decreased levels of reactive oxygen species (ROS) and improved behavioral outcomes .
  • Inflammation Models : Inflammation-induced models have indicated that treatment with this compound leads to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide, and how are key intermediates characterized?

  • Methodology :

  • Step 1 : Amide coupling between 4-methoxybenzylamine and hexanoic acid derivatives.
  • Step 2 : Introduction of the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety via nucleophilic substitution or cyclization reactions. describes analogous triazine synthesis using trichlorotriazine intermediates and methoxyphenol derivatives .
  • Characterization : Intermediates are confirmed via 1H^1H/13C^{13}C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ ~3.8 ppm), IR (amide C=O stretch ~1650 cm1^{-1}), and HRMS (exact mass confirmation) .

Q. Which spectroscopic and chromatographic methods are optimal for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : 1H^1H/13C^{13}C/2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic and aliphatic regions.
  • IR : Detect amide bonds (1650–1680 cm1^{-1}) and triazine ring vibrations (1520–1560 cm1^{-1}) .
  • HPLC-MS : Purity assessment using C18 columns with acetonitrile/water gradients and ESI-MS for molecular ion confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yielding steps in the synthesis of this compound?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates (e.g., trichlorotriazine derivatives) .
  • Catalysis : Use of NaH or K2_2CO3_3 for deprotonation in nucleophilic substitutions .
  • Temperature control : Stepwise heating (e.g., 60–80°C for cyclization) to avoid side reactions .

Q. What strategies resolve insolubility issues during purification of the final product?

  • Methodology :

  • Co-solvent systems : DMF/DMSO mixtures for dissolving hydrophobic intermediates .
  • Sonication-assisted crystallization : Enhances crystal formation for X-ray diffraction (e.g., triclinic polymorphs observed in related compounds) .
  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar impurities .

Q. How can in vitro metabolic stability be assessed for this compound in preclinical models?

  • Methodology :

  • Liver microsomes : Incubate with rat/dog/human liver microsomes (e.g., TAK-041 metabolism study) to identify oxidative metabolites (e.g., hydroxylation at methoxybenzyl group) .
  • LC-HRMS : Quantify parent compound depletion and metabolite formation using high-resolution mass spectrometry .

Q. What experimental approaches validate the structure-activity relationship (SAR) of the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety?

  • Methodology :

  • Bioisosteric replacement : Substitute triazine with pyrimidine or quinazoline rings to compare binding affinity (e.g., kinase/HDAC inhibitor studies) .
  • Pharmacophore mapping : Molecular docking with GPR139 receptors to assess triazine interactions (analogous to TAK-041’s CNS targeting) .

Q. How should researchers address conflicting bioactivity data across different assay systems?

  • Methodology :

  • Dose-response validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays for HDAC inhibition) .
  • Buffer optimization : Adjust pH/ionic strength to minimize nonspecific binding (e.g., phosphate vs. HEPES buffers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.